molecular formula C13H10Br2FNOS B4631821 N-(2,6-dibromo-4-fluorophenyl)-5-ethyl-3-thiophenecarboxamide

N-(2,6-dibromo-4-fluorophenyl)-5-ethyl-3-thiophenecarboxamide

Cat. No.: B4631821
M. Wt: 407.10 g/mol
InChI Key: KCSIWQRBLNDHTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,6-dibromo-4-fluorophenyl)-5-ethyl-3-thiophenecarboxamide is a synthetic organic compound that features a unique combination of bromine, fluorine, and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6-dibromo-4-fluorophenyl)-5-ethyl-3-thiophenecarboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,6-dibromo-4-fluoroaniline and 5-ethyl-3-thiophenecarboxylic acid.

    Formation of Amide Bond: The carboxylic acid group of 5-ethyl-3-thiophenecarboxylic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N-(2,6-dibromo-4-fluorophenyl)-5-ethyl-3-thiophenecarboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The thiophene ring can undergo oxidation or reduction reactions, altering its electronic properties.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed for oxidation reactions.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of the original compound can be obtained.

    Oxidation Products: Oxidation of the thiophene ring can lead to sulfoxides or sulfones.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a building block for the synthesis of novel pharmaceuticals with potential therapeutic effects.

    Materials Science: The compound’s unique electronic properties make it suitable for use in organic electronics and as a component in advanced materials.

    Biological Studies: It can be employed in studies investigating the interaction of fluorinated and brominated compounds with biological systems.

Mechanism of Action

The mechanism of action of N-(2,6-dibromo-4-fluorophenyl)-5-ethyl-3-thiophenecarboxamide involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors, potentially leading to inhibition or activation of these targets. The thiophene ring can also participate in π-π interactions, further influencing its biological activity.

Comparison with Similar Compounds

    N-(2,6-dibromo-4-fluorophenyl)urea: This compound shares the same phenyl ring substitution pattern but differs in the functional group attached to the phenyl ring.

    2,6-dibromo-4-fluoroaniline: This is a precursor in the synthesis of the target compound and has similar bromine and fluorine substitutions.

Uniqueness: N-(2,6-dibromo-4-fluorophenyl)-5-ethyl-3-thiophenecarboxamide is unique due to the combination of its functional groups, which confer distinct electronic and steric properties

Properties

IUPAC Name

N-(2,6-dibromo-4-fluorophenyl)-5-ethylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Br2FNOS/c1-2-9-3-7(6-19-9)13(18)17-12-10(14)4-8(16)5-11(12)15/h3-6H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCSIWQRBLNDHTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CS1)C(=O)NC2=C(C=C(C=C2Br)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Br2FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,6-dibromo-4-fluorophenyl)-5-ethyl-3-thiophenecarboxamide
Reactant of Route 2
Reactant of Route 2
N-(2,6-dibromo-4-fluorophenyl)-5-ethyl-3-thiophenecarboxamide
Reactant of Route 3
N-(2,6-dibromo-4-fluorophenyl)-5-ethyl-3-thiophenecarboxamide
Reactant of Route 4
N-(2,6-dibromo-4-fluorophenyl)-5-ethyl-3-thiophenecarboxamide
Reactant of Route 5
N-(2,6-dibromo-4-fluorophenyl)-5-ethyl-3-thiophenecarboxamide
Reactant of Route 6
N-(2,6-dibromo-4-fluorophenyl)-5-ethyl-3-thiophenecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.